Anhydroscandenolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

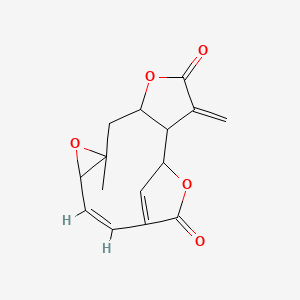

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

(11Z)-8-methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadeca-11,13(16)-diene-4,14-dione |

InChI |

InChI=1S/C15H14O5/c1-7-12-9-5-8(14(17)18-9)3-4-11-15(2,20-11)6-10(12)19-13(7)16/h3-5,9-12H,1,6H2,2H3/b4-3- |

InChI Key |

DRUYMRSAKYIRAE-ARJAWSKDSA-N |

Isomeric SMILES |

CC12CC3C(C4C=C(/C=C\C1O2)C(=O)O4)C(=C)C(=O)O3 |

Canonical SMILES |

CC12CC3C(C4C=C(C=CC1O2)C(=O)O4)C(=C)C(=O)O3 |

Origin of Product |

United States |

Foundational & Exploratory

Anhydroscandenolide: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroscandenolide is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse biological activities. As a derivative of scandenolide, this compound has been a subject of phytochemical interest. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological context.

Natural Sources of this compound

This compound has been primarily isolated from flowering plants belonging to the Asteraceae family, particularly within the Mikania genus. These perennial vines are widespread in tropical and subtropical regions.

Key plant sources include:

-

Mikania scandens : Commonly known as climbing hempvine or louse-plaster, this species is a well-documented source of this compound and related sesquiterpene lactones.

-

Mikania cordata : This species, found throughout Asia and Africa, has also been reported to contain this compound among its chemical constituents.

The production of this compound and other secondary metabolites in these plants can be influenced by various factors, including geographical location, season, and environmental stress.

Isolation and Purification Methods

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatography. The following protocol is a synthesized methodology based on standard practices for the isolation of sesquiterpene lactones from Mikania species.

Experimental Protocol:

1. Plant Material Collection and Preparation:

- Aerial parts (leaves and stems) of Mikania scandens or Mikania cordata are collected.

- The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

- The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

- The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration.

- A common solvent for this initial extraction is ethanol or methanol, which efficiently extracts a broad range of secondary metabolites.

- The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Sesquiterpene lactones like this compound are typically enriched in the chloroform or ethyl acetate fraction.

4. Chromatographic Purification:

- Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with an appropriate solvent system.

- High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, reverse-phase or normal-phase HPLC is employed.

5. Structure Elucidation:

- The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data:

The yield of this compound can vary depending on the plant source and the efficiency of the isolation process. The following table summarizes representative data from phytochemical studies.

| Plant Source | Part Used | Extraction Method | Yield of Crude Extract (%) | Yield of this compound (mg/kg of dry plant material) | Reference |

| Mikania scandens | Aerial Parts | Ethanolic Extraction | 10-15 | Data not available in accessible literature | Herz et al., 1970 |

| Mikania cordata | Leaves | Methanolic Extraction | 5 | Data not available in accessible literature | [1] |

Note: Specific yield data for pure this compound is often reported in primary research articles that may not be publicly accessible. The foundational work by Herz and colleagues in 1970 provides the basis for the isolation of sesquiterpene dilactones from Mikania scandens.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by pure this compound are limited in the public domain, research on crude extracts of its source plants provides valuable insights into its potential biological activities.

A recent study on the methanol extract of Mikania cordata leaves demonstrated significant anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[2] The study suggested that these effects are mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2]

It is important to note that these findings are for a complex plant extract, and the specific contribution of this compound to these activities has not been definitively established.

Visualizations

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Potential Signaling Pathways Modulated by Mikania cordata Extract

Caption: Putative mechanism of Mikania cordata extract on inflammatory and antioxidant pathways.[2]

Conclusion

This compound is a significant phytochemical constituent of Mikania scandens and Mikania cordata. Its isolation relies on established chromatographic techniques. While detailed, publicly accessible data on its specific biological mechanisms are sparse, related research on its source plant extracts suggests potential anti-inflammatory and antioxidant properties through modulation of key signaling pathways like NF-κB, MAPK, and Nrf2. Further investigation into the purified compound is warranted to fully elucidate its therapeutic potential for drug development. Researchers are encouraged to consult the primary phytochemical literature for more detailed experimental protocols and quantitative analyses.

References

- 1. In vitro effect of Mikania cordata leaf extracts on wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of anti-inflammatory and antioxidant responses by methanol extract of Mikania cordata (Burm. f.) B. L. Rob. leaves via the inactivation of NF-κB and MAPK signaling pathways and activation of Nrf2 in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anhydroscandenolide Biosynthesis Pathway: A Putative Blueprint in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroscandenolide, a sesquiterpene lactone with a guaianolide skeleton, holds potential for pharmacological applications. Despite its intriguing structure, the biosynthetic pathway of this natural product in plants remains largely uncharacterized. This technical guide synthesizes the current understanding of sesquiterpene lactone biosynthesis to propose a putative pathway for this compound. Drawing parallels from studied pathways in the Asteraceae family, this document outlines the key enzymatic steps, from the central isoprenoid precursor, farnesyl pyrophosphate (FPP), to the formation of the characteristic guaianolide core and subsequent oxidative modifications. This guide also presents hypothetical experimental protocols and quantitative analysis methodologies that can be employed to elucidate and validate the proposed pathway, providing a roadmap for future research in this area.

Introduction

This compound is a sesquiterpenoid natural product characterized by a C15 backbone and a lactone ring, classifying it as a sesquiterpene lactone. While its definitive plant source requires further confirmation, phytochemical studies suggest its presence in the genus Scandix, with Scandix pecten-veneris being a likely candidate. Sesquiterpene lactones, particularly guaianolides, are renowned for their diverse biological activities, making their biosynthetic pathways a subject of intense research for potential biotechnological production. This document aims to provide a comprehensive, albeit putative, overview of the this compound biosynthesis pathway to serve as a foundational resource for researchers.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the ubiquitous isoprenoid pathway, specifically the mevalonate (MVA) pathway in the cytosol, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

2.1. Formation of Farnesyl Pyrophosphate (FPP)

The initial steps involve the sequential condensation of IPP and DMAPP to generate the C15 precursor, farnesyl pyrophosphate (FPP). This process is catalyzed by a series of prenyltransferases.

2.2. Cyclization of FPP to Germacrene A

The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of the linear FPP molecule. It is hypothesized that a germacrene A synthase (GAS) catalyzes the conversion of FPP to (+)-germacrene A. This enzyme belongs to the terpene synthase (TPS) family and is a critical branching point in sesquiterpenoid metabolism.

2.3. Oxidation of Germacrene A to Germacrene A Acid

Following its formation, (+)-germacrene A undergoes a series of oxidation reactions. A cytochrome P450 monooxygenase, specifically a germacrene A oxidase (GAO) , is proposed to catalyze the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, yielding germacrene A acid.

2.4. Formation of the Guaianolide Skeleton

The transformation of the germacrene skeleton to the characteristic 5,7-bicyclic guaianolide core is a key step. This is likely initiated by the hydroxylation of germacrene A acid at the C6 position, catalyzed by a costunolide synthase (COS) , another cytochrome P450 enzyme. The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously cyclizes to form the γ-lactone ring, yielding costunolide. Subsequent enzymatic steps, likely involving one or more cytochrome P450s and potentially other oxidoreductases, would then be required to convert costunolide into the specific guaianolide precursor of this compound.

2.5. Final Oxidative Modifications

The final steps in the biosynthesis of this compound would involve a series of specific oxidative modifications to the guaianolide skeleton. Based on the structure of this compound (C15H14O5), these modifications likely include dehydrogenations and hydroxylations to introduce the additional oxygen atoms and the double bond system. The precise sequence and the enzymes responsible for these final transformations remain to be elucidated.

Diagram of the Putative this compound Biosynthesis Pathway

Caption: Putative biosynthetic pathway of this compound from primary isoprenoid precursors.

Quantitative Data

Currently, there is no specific quantitative data available for the biosynthesis of this compound. However, based on studies of related sesquiterpene lactones in other plants, the following table outlines the types of quantitative data that would be crucial to collect for a thorough understanding of this pathway.

| Parameter | Description | Typical Range/Value (from related pathways) |

| Enzyme Kinetics | ||

| Km of GAS for FPP | Michaelis constant, indicating the substrate concentration at half-maximal velocity. | 1 - 10 µM |

| kcat of GAS | Turnover number, representing the number of substrate molecules converted per enzyme molecule per second. | 0.1 - 5 s-1 |

| Km of GAO for Germacrene A | Michaelis constant for the first oxidation step. | 5 - 50 µM |

| Km of COS for Germacrene A Acid | Michaelis constant for the lactone ring formation. | 10 - 100 µM |

| Metabolite Concentrations | ||

| FPP pool size | Cellular concentration of the precursor FPP. | Highly variable, dependent on tissue and conditions. |

| This compound content | Concentration of the final product in plant tissue (e.g., leaves, roots). | µg/g to mg/g fresh/dry weight. |

| Gene Expression Levels | ||

| Transcript abundance of GAS | Relative or absolute expression level of the Germacrene A Synthase gene. | Highly variable, often induced by stress. |

| Transcript abundance of GAO and COS | Relative or absolute expression levels of the cytochrome P450 genes. | Correlated with sesquiterpene lactone accumulation. |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

4.1. Identification of Candidate Genes

-

Transcriptome Sequencing: Perform RNA-sequencing on different tissues of Scandix pecten-veneris (e.g., leaves, roots, flowers) and under different conditions (e.g., with and without elicitor treatment like methyl jasmonate) to identify differentially expressed genes.

-

Homology-Based Gene Mining: Use known sesquiterpene synthase (TPS), cytochrome P450 (CYP), and other relevant enzyme sequences from other species (e.g., Cichorium intybus, Helianthus annuus) as queries to search the Scandix pecten-veneris transcriptome data for homologous genes.

4.2. Functional Characterization of Candidate Enzymes

4.2.1. Heterologous Expression in E. coli (for Soluble Enzymes like GAS)

-

Cloning: Amplify the full-length coding sequence of the candidate GAS gene from Scandix pecten-veneris cDNA. Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a).

-

Transformation and Expression: Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)). Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight.

-

Protein Purification: Harvest the cells by centrifugation, lyse them by sonication, and purify the His-tagged protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Enzyme Assay: Incubate the purified enzyme with FPP in a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5 mM DTT). Overlay the reaction with a layer of a non-polar solvent (e.g., hexane or pentane) to trap the volatile terpene products.

-

Product Analysis: Analyze the organic solvent layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product by comparing its mass spectrum and retention time with an authentic standard of germacrene A.

4.2.2. Heterologous Expression in Yeast (Saccharomyces cerevisiae) (for Membrane-Bound Enzymes like P450s)

-

Cloning: Clone the full-length coding sequences of the candidate GAO and COS genes into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis cytochrome P450 reductase).

-

In Vivo Assay: Co-express the candidate P450 with a known GAS to provide the substrate in vivo. Grow the yeast culture and induce gene expression with galactose.

-

Metabolite Extraction and Analysis: After incubation, extract the metabolites from the yeast culture with an organic solvent (e.g., ethyl acetate). Analyze the extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the expected oxidized products.

Experimental Workflow Diagram

Caption: A generalized workflow for the identification and functional characterization of enzymes in the this compound biosynthetic pathway.

4.3. Quantitative Analysis of this compound

-

Sample Preparation: Harvest and freeze-dry plant material. Grind the dried tissue to a fine powder.

-

Extraction: Extract a known weight of the powdered tissue with a suitable organic solvent (e.g., methanol or ethyl acetate) using sonication or maceration.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

LC-MS/MS Analysis: Develop a quantitative method using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use an authentic standard of this compound to create a calibration curve.

-

Data Analysis: Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Conclusion

The biosynthesis of this compound in plants, while not yet experimentally elucidated, can be rationally proposed based on the well-established pathways of other guaianolide sesquiterpene lactones. This guide provides a foundational framework for initiating research into this specific pathway. The proposed enzymatic steps, from FPP to the final oxidative modifications, offer clear targets for gene discovery and functional characterization. The outlined experimental protocols provide a practical roadmap for researchers to validate this putative pathway and to quantify the key metabolites and enzymatic activities involved. Unraveling the biosynthesis of this compound will not only contribute to our fundamental understanding of plant secondary metabolism but also pave the way for its potential biotechnological production for pharmaceutical applications.

Unraveling the Molecular Architecture of Anhydroscandenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Anhydroscandenolide, a sesquiterpenoid lactone. While specific experimental data for this compound is not publicly available, this document outlines the typical workflow and presents representative data based on the well-established analysis of analogous sesquiterpenoid lactones isolated from the Chloranthus genus. This guide serves as a foundational resource for professionals engaged in natural product chemistry, drug discovery, and medicinal chemistry.

Isolation and Purification

The initial step in the structural elucidation of a natural product like this compound involves its isolation from the source organism, typically a plant from the Chloranthus genus. The general procedure is as follows:

Experimental Protocol: Isolation of Sesquiterpenoid Lactones

-

Extraction: Dried and powdered plant material (e.g., leaves and stems of Chloranthus scandens) is subjected to extraction with an organic solvent, commonly methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Sesquiterpenoid lactones are typically found in the chloroform or ethyl acetate fractions.

-

Chromatographic Separation: The bioactive fraction is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often includes:

-

Column Chromatography: Initial separation on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate).

-

Sephadex LH-20 Chromatography: Further purification to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system to yield the pure this compound.

-

Spectroscopic Analysis for Structure Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is typically performed on an electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source. The instrument is operated in positive or negative ion mode to detect the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Data Presentation: Representative Mass Spectrometry Data

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₅H₁₄O₅ | Derived from HRMS |

| Molecular Weight | 274.0841 | Calculated for C₁₅H₁₄O₅ |

| HR-ESI-MS ([M+H]⁺) | m/z 275.0914 (observed) | Confirms molecular weight |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is employed.

Experimental Protocol: NMR Spectroscopy

All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-800 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Standard pulse sequences are used for the following experiments:

-

1D NMR: ¹H NMR (proton), ¹³C NMR (carbon-13), and DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number and types of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is critical for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for establishing the relative stereochemistry.

-

Data Presentation: Representative NMR Spectroscopic Data for a Sesquiterpenoid Lactone Core

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.50 | dd | 10.5, 6.0 |

| 2α | 2.10 | m | |

| 2β | 1.95 | m | |

| 3 | 5.80 | d | 2.5 |

| 5 | 4.10 | t | 9.5 |

| 6 | 4.90 | d | 9.5 |

| 9α | 2.50 | m | |

| 9β | 2.30 | m | |

| 13a | 6.25 | d | 3.0 |

| 13b | 5.60 | d | 2.5 |

| 14 | 1.80 | s | |

| 15 | 1.10 | s |

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT |

| 1 | 55.0 | CH |

| 2 | 30.5 | CH₂ |

| 3 | 125.0 | CH |

| 4 | 140.0 | C |

| 5 | 80.0 | CH |

| 6 | 75.0 | CH |

| 7 | 145.0 | C |

| 8 | 170.0 | C |

| 9 | 40.0 | CH₂ |

| 10 | 45.0 | C |

| 11 | 138.0 | C |

| 12 | 170.5 | C |

| 13 | 120.0 | CH₂ |

| 14 | 20.0 | CH₃ |

| 15 | 15.0 | CH₃ |

Structure Assembly and Stereochemical Assignment

The final structure of this compound is assembled by piecing together the information obtained from the various spectroscopic techniques.

An In-Depth Technical Guide to the Putative Mechanism of Action of Anhydroscandenolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroscandenolide, a sesquiterpene lactone with the chemical formula C15H14O5, represents a promising candidate for anti-cancer drug development. While direct experimental data on this compound is currently limited, its structural classification as a sesquiterpene lactone allows for the formulation of a strong hypothesis regarding its mechanism of action. This guide consolidates the current understanding of the biological activities of closely related sesquiterpene lactones to propose a putative mechanism of action for this compound, focusing on the inhibition of key oncogenic signaling pathways, namely STAT3 and NF-κB. This document provides a comprehensive overview of the theoretical framework for this compound's anti-cancer activity, detailed experimental protocols for its investigation, and quantitative data from analogous compounds to guide future research.

Introduction

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds that have garnered significant attention for their wide range of biological activities, including potent anti-inflammatory and anti-cancer properties. This compound, a member of this class, possesses the characteristic α-methylene-γ-lactone moiety, a structural feature often associated with the biological activity of these compounds. The high reactivity of this functional group is believed to be responsible for the covalent modification of key cellular proteins, leading to the disruption of oncogenic signaling cascades.

This technical guide aims to provide a detailed exploration of the probable mechanism of action of this compound. By examining the well-established activities of other anti-cancer sesquiterpene lactones, we can infer a likely mode of action for this compound, thereby providing a solid foundation for future experimental validation.

Proposed Mechanism of Action: Inhibition of STAT3 and NF-κB Signaling

The primary proposed mechanism of action for this compound is the dual inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Both STAT3 and NF-κB are critical transcription factors that are constitutively activated in a wide variety of human cancers, where they promote cell proliferation, survival, invasion, and angiogenesis, while also contributing to inflammation and chemoresistance.

Inhibition of the STAT3 Signaling Pathway

Constitutive activation of STAT3 is a hallmark of many malignancies. The proposed mechanism by which this compound inhibits this pathway is through direct covalent modification of cysteine residues within the STAT3 protein. This modification is thought to prevent the phosphorylation and subsequent dimerization of STAT3, which are essential steps for its activation and nuclear translocation. By inhibiting STAT3, this compound can theoretically suppress the transcription of a multitude of downstream target genes involved in tumorigenesis.

Inhibition of the NF-κB Signaling Pathway

Similar to STAT3, the NF-κB pathway is a crucial regulator of cancer cell survival and proliferation. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound is hypothesized to inhibit this pathway by targeting and inhibiting the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm.

Quantitative Data from Analogous Sesquiterpene Lactones

While specific quantitative data for this compound is not yet available, the following table summarizes the half-maximal inhibitory concentrations (IC50) for well-characterized sesquiterpene lactones against various cancer cell lines. This data provides a benchmark for the expected potency of this compound.

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Parthenolide | MDA-MB-231 (Breast) | MTT Assay | 5.2 | F. F. Rubel et al., 2020 |

| Costunolide | A549 (Lung) | MTT Assay | 12.5 | H. J. Chun et al., 2015 |

| Dehydrocostus Lactone | HepG2 (Liver) | SRB Assay | 8.7 | Y. Chen et al., 2018 |

| Helenalin | Jurkat (Leukemia) | MTT Assay | 0.5 | A. K. Ghantous et al., 2010 |

Detailed Experimental Protocols

To validate the proposed mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of STAT3 and NF-κB Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the STAT3 and NF-κB signaling pathways to determine the effect of this compound on their expression and activation.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the determined IC50 concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vitro Biological Activity of Sesquiterpenoids from Chloranthus species: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Chloranthus is a rich source of complex sesquiterpenoids, which have demonstrated a range of promising biological activities in preclinical studies. These natural products, particularly lindenane-type dimeric sesquiterpenoids, have been the subject of numerous phytochemical and pharmacological investigations. The primary in vitro biological activities reported for these compounds are their anti-inflammatory and cytotoxic effects. This guide summarizes the key quantitative data, experimental methodologies, and associated signaling pathways for prominent sesquiterpenoids isolated from Chloranthus species.

Quantitative Data Summary

The following tables present the reported in vitro biological activities of various sesquiterpenoids isolated from Chloranthus species.

Table 1: Anti-inflammatory Activity of Sesquiterpenoids from Chloranthus species

| Compound | Cell Line | Assay | Target | IC50 Value (µM) | Reference |

| Compound 8 (Japonilide A) | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | iNOS | 22.99 ± 2.71 | [1] |

| Compound 12 | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | iNOS | 24.34 ± 1.36 | [1] |

| Compound 16 | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | iNOS | 23.69 ± 2.83 | [1] |

| Compound 22 | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | iNOS | 21.23 ± 1.34 | [1] |

| Penijanacorane C | RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | iNOS | 6.23 | [2] |

| Shizukaol B | BV2 microglial cells | NO, TNF-α, IL-1β Production Inhibition | iNOS, COX-2 | Concentration-dependent inhibition observed | [3][4] |

Table 2: Cytotoxic Activity of Compounds from Chloranthus multistachys

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Derivative 3a | HEL (Human erythroleukemia) | 1.322 ± 0.08 | [5] |

| Derivative 3a | PC3 (Prostate cancer) | > 10 | [5] |

| Derivative 3a | LNCaP (Prostate cancer) | > 10 | [5] |

| Derivative 3a | A549 (Lung cancer) | > 10 | [5] |

| Derivative 3a | K562 (Chronic myelogenous leukemia) | > 10 | [5] |

Key Experimental Protocols

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol outlines the general methodology used to assess the anti-inflammatory effects of Chloranthus sesquiterpenoids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the ability of a test compound to inhibit the production of the pro-inflammatory mediator NO in cultured macrophage cells.

Cell Line: RAW 264.7 murine macrophages or BV2 microglial cells.

Materials:

-

Test compounds (e.g., sesquiterpenoids from Chloranthus) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Griess Reagent (for NO measurement).

-

Nitrite standard solution.

-

96-well cell culture plates.

-

Plate reader capable of measuring absorbance at ~540 nm.

Procedure:

-

Cell Seeding: Seed RAW 264.7 or BV2 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

Inflammatory Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS stimulation) should also be included.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.

-

Data Analysis: Measure the absorbance at ~540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic potential of test compounds.

Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC50).

Cell Lines: Various human cancer cell lines such as HEL, PC3, A549, K562, etc.[5]

Materials:

-

Test compounds.

-

Complete cell culture medium.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at ~570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The in vitro biological activities of sesquiterpenoids from Chloranthus species are mediated through the modulation of key cellular signaling pathways involved in inflammation and cancer.

Inhibition of Pro-inflammatory Mediators

Several studies have shown that sesquiterpenoids from Chloranthus can suppress the expression of pro-inflammatory enzymes and cytokines.[1][3][4] This is a crucial mechanism for their anti-inflammatory effects.

References

- 1. Anti-inflammatory sesquiterpenoids from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Shizukaol B, an active sesquiterpene from Chloranthus henryi, attenuates LPS-induced inflammatory responses in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Anhydroscandenolide: A Comprehensive Technical Overview of its Discovery, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroscandenolide, a sesquiterpene lactone natural product, was first identified from the invasive plant species Mikania micrantha. Its discovery emerged from phytochemical investigations into the allelopathic properties of this aggressive weed. This technical guide provides a detailed account of the discovery, historical context, and experimental protocols related to this compound, including its isolation and spectroscopic characterization. All available quantitative data has been summarized, and key experimental workflows are presented.

Introduction

This compound is a member of the sesquiterpenoid class of natural products, a diverse group of C15 compounds with a wide range of biological activities. It is specifically classified as a germacranolide, a type of sesquiterpene lactone characterized by a ten-membered carbocyclic ring. The discovery of this compound is intrinsically linked to the study of Mikania micrantha, a neotropical vine that has become a significant invasive species in many parts of the world. The plant's ability to outcompete native flora is attributed, in part, to the production of allelochemicals, including a variety of sesquiterpene lactones.

Discovery and Historical Context

This compound was first reported in a 1988 publication in the Journal of Natural Products by Cuenca, Bardon, Catalan, and Kokke.[1] The research was part of a broader study on the chemical constituents of Argentine Compositae, with a focus on Mikania micrantha collected in Tucumán, Argentina.[1] This investigation was prompted by the variable chemical composition observed in different geographic collections of the plant. For instance, collections from the Panama Canal Zone had yielded mikanolide and dihydromikanolide, while another from the same region contained the guaianolide mikanokryptin.[1] Material from Paraguay was found to contain mikanolide, deoxymikanolide, miscandenin, and three melampolides.[1]

The 1988 study by Cuenca et al. led to the identification of several known sesquiterpene lactones from the chloroform extract of Mikania micrantha, including mikanolide, deoxymikanolide, scandenolide, dihydroscandenolide, and dihydromikanolide.[1] Notably, their work also resulted in the isolation and characterization of the previously unreported dilactone, this compound.[1] The historical context of its discovery is therefore rooted in the exploration of natural products with potential ecological significance, particularly in the context of plant-plant interactions and chemical defense mechanisms.

Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound relied on nuclear magnetic resonance (NMR) spectroscopy. The 1H NMR spectrum of this compound was noted to be similar to that of mikanolide, with the key difference being the presence of two additional vinylic proton signals at δ 6.51 and 6.13 (in CD2Cl2), which replaced the signals for H-2 and H-3 in mikanolide.[1] This indicated the presence of a double bond in the lactone ring. The structure was further supported by 13C NMR data.[1]

Table 1: 13C NMR Spectroscopic Data for this compound and Related Sesquiterpene Lactones (100.61 MHz, CD2Cl2) [1]

| Carbon No. | This compound (6) | Mikanolide (1) | Deoxymikanolide (2) | Scandenolide (3) | Dihydroscandenolide (4) | Dihydromikanolide (5) |

| 1 | 136.1a | 83.1 | 135.2 | 135.5 | 135.3 | 82.9 |

| 2 | 125.7 | 45.4 | 120.7 | 121.2 | 121.1 | 45.4 |

| 3 | 143.2 | 67.2 | 37.0 | 37.0 | 37.0 | 67.2 |

| 4 | 149.3b | 148.6 | 149.7 | 149.6 | 149.6 | 148.4 |

| 5 | 141.7a | 141.2 | 141.0 | 140.7 | 140.9 | 141.0 |

| 6 | 77.1 | 77.2 | 77.8 | 77.8 | 77.8 | 77.2 |

| 7 | 49.3 | 49.4 | 49.8 | 49.7 | 49.8 | 49.4 |

| 8 | 80.6 | 80.6 | 80.9 | 81.0 | 81.0 | 80.6 |

| 9 | 36.6 | 36.7 | 36.9 | 36.9 | 36.9 | 36.7 |

| 10 | 131.6 | 131.5 | 131.5 | 131.5 | 131.5 | 131.5 |

| 11 | 139.1 | 139.2 | 139.7 | 139.6 | 139.7 | 139.2 |

| 12 | 170.0 | 170.0 | 170.4 | 170.3 | 170.4 | 170.0 |

| 13 | 121.0 | 120.9 | 120.4 | 120.5 | 120.4 | 120.9 |

| 14 | 17.0 | 17.1 | 17.2 | 17.2 | 17.2 | 17.1 |

| 15 | 149.7b | 149.7 | 150.1 | 150.0 | 150.1 | 149.7 |

| 16 | 168.4 | 168.6 | - | - | - | 168.6 |

| OAc | - | - | - | 170.0, 21.0 | - | - |

| Assignments in the same column with the same superscript are interchangeable. |

Experimental Protocols

Isolation of this compound

The following protocol is based on the original method described by Cuenca et al. (1988).[1]

Plant Material:

-

Mikania micrantha H. B. K. was collected in Tucumán, Argentina. A voucher specimen was deposited in the Herbarium of the Instituto Miguel Lillo, S.M. de Tucumán.

Extraction:

-

The air-dried and powdered plant material (1.5 kg) was extracted with hexane followed by chloroform (CHCl3) at room temperature.

-

The chloroform extract was concentrated under reduced pressure to yield a crude residue.

Chromatographic Separation:

-

The chloroform extract was subjected to column chromatography on silica gel.

-

The column was eluted with a gradient of hexane, chloroform, and increasing amounts of acetone.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar Rf values were combined.

-

Further purification of the relevant fractions was achieved by preparative TLC and/or repeated column chromatography to yield pure this compound (3 mg).

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathways

The original discovery paper by Cuenca et al. did not report any biological activity for this compound.[1] However, the context of its isolation from Mikania micrantha, a plant known for its allelopathic properties, suggests a potential role in chemical defense. Many sesquiterpene lactones isolated from Mikania species have shown phytotoxic, antimicrobial, and cytotoxic activities. Further research is needed to elucidate the specific biological activities of this compound and to investigate its potential mechanisms of action and involvement in any signaling pathways.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The development of a synthetic route would be valuable for confirming its structure, providing larger quantities for biological testing, and enabling the synthesis of analogues for structure-activity relationship studies.

Future Perspectives

The discovery of this compound has contributed to the understanding of the chemical diversity of Mikania micrantha. Future research should focus on several key areas:

-

Biological Screening: A comprehensive evaluation of the biological activities of this compound is warranted, including its potential as a phytotoxin, antimicrobial agent, or cytotoxic compound.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies should aim to elucidate the molecular targets and signaling pathways affected by this compound.

-

Total Synthesis: The development of a total synthesis would provide access to larger quantities of the compound and facilitate the creation of novel derivatives with potentially enhanced biological activities.

Caption: Logical flow from discovery to future research on this compound.

Conclusion

This compound is a sesquiterpene lactone discovered in the context of phytochemical investigations of the invasive plant Mikania micrantha. While its initial isolation and structural characterization have been reported, a significant opportunity remains to explore its biological activities and potential applications. This technical guide serves as a comprehensive resource for researchers interested in furthering the scientific understanding of this natural product.

References

Anhydroscandenolide: Uncharted Territory in Pharmacological Research

A comprehensive literature review reveals a significant gap in the scientific understanding of the pharmacological properties of Anhydroscandenolide. Despite targeted searches for its biological activity, cytotoxicity, anti-inflammatory effects, and mechanism of action, no specific experimental data or research publications were identified for this compound.

This lack of available information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research on this compound.

For researchers, scientists, and drug development professionals interested in this area, this represents both a challenge and an opportunity. The absence of data underscores a virgin territory for novel pharmacological investigation.

Potential Avenues for Future Research

Given that the pharmacological profile of this compound is unknown, initial research efforts could be directed towards a general screening for biological activity. A proposed workflow for such a preliminary investigation is outlined below.

Alternative Focus Areas

For professionals seeking information on related, well-characterized compounds, we can offer in-depth technical guides on other natural products with established pharmacological profiles. To proceed, please specify a compound of interest or a chemical class to which this compound may belong (e.g., sesquiterpene lactones). This would enable the generation of a comprehensive report, inclusive of quantitative data, detailed methodologies, and signaling pathway diagrams, that may provide analogous insights.

Anhydroscandenolide: A Comprehensive Review of its Role within the Allelopathic Arsenal of Mikania micrantha

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroscandenolide is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse biological activities. It is primarily isolated from Mikania micrantha, a perennial vine native to the tropical Americas that is now considered an invasive weed in many parts of the world. The aggressive nature of M. micrantha is attributed in part to its production of a complex mixture of allelochemicals, with sesquiterpene lactones, including this compound, playing a significant role. This document provides a comprehensive review of the research surrounding this compound, focusing on its chemical properties, isolation from its natural source, and its biological activities within the broader context of the allelopathic effects of Mikania micrantha.

Chemical Profile

This compound is a sesquiterpenoid with the chemical formula C15H14O5.[1] While its synthesis has not been a primary focus of reported research, its structure has been elucidated through spectroscopic methods following its isolation from Mikania micrantha.

Isolation and Quantification

This compound is one of several sesquiterpene lactones isolated from Mikania micrantha. A general approach to their extraction and isolation involves bioactivity-guided fractionation.

Experimental Protocol: General Isolation of Sesquiterpene Lactones from Mikania micrantha

A representative protocol for the isolation of sesquiterpene lactones from the leaves of Mikania micrantha is as follows:

-

Extraction: Air-dried and powdered leaves of M. micrantha are subjected to ultrasonic extraction with a solvent such as chloroform at ambient temperature.[2]

-

Decolorization: Activated carbon is added to the extract to remove pigments and other colored impurities. The mixture is then filtered.[2]

-

Concentration: The filtrate is concentrated under reduced pressure (in vacuo) to yield a crude residue.[2]

-

Chromatography: The crude residue is subjected to silica gel column chromatography. A gradient elution system, for example, using mixtures of carbon tetrachloride, acetone, and methanol in varying ratios, is employed to separate the different components into various fractions.[2]

-

Further Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure sesquiterpene lactones, including this compound.

Biological Activities and Mechanism of Action

Research on the specific biological activities of this compound is limited. However, the cocktail of sesquiterpene lactones present in Mikania micrantha has been shown to possess a range of biological effects, primarily related to allelopathy, as well as antimicrobial, cytotoxic, and anti-inflammatory activities.

Allelopathic Effects

The primary biological role attributed to this compound and its related compounds is their contribution to the allelopathic nature of Mikania micrantha. Allelopathy is the process by which an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.

These sesquiterpene lactones are released into the environment from the leaves and flowers of M. micrantha and can inhibit the growth of neighboring plants and affect soil microbial communities.[3] Studies have shown that extracts of M. micrantha containing these compounds can significantly reduce the root length and overall biomass of other plant species.[3]

The proposed mechanism for this allelopathic activity involves the disruption of cellular processes in target plants and alterations to the soil microbiome. Allelochemicals can influence nutrient cycling and the composition of soil microbial communities, which in turn affects plant health and growth.[4][5]

References

- 1. This compound | C15H14O5 | CID 168013454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial Constituents of the Leaves of Mikania micrantha H. B. K | PLOS One [journals.plos.org]

- 3. Invasive species allelopathy decreases plant growth and soil microbial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological and molecular insights into the allelopathic effects on agroecosystems under changing environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalajrib.com [journalajrib.com]

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Anhydroscandenolide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydroscandenolide is a sesquiterpene lactone of the guaianolide class, characterized by a hydroazulene core fused to a γ-lactone and featuring a furan moiety. To date, a specific total synthesis of this compound has not been reported in the peer-reviewed literature. This document provides a detailed, proposed total synthesis protocol based on established and well-documented synthetic strategies for structurally related guaianolide natural products. The proposed route is designed to be robust and adaptable, providing a strong foundation for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound (1) commences with a simplification of the peripheral functionalities, leading back to a key hydroazulene intermediate.

Caption: Proposed retrosynthetic analysis of this compound.

The key disconnections are:

-

Lactone Formation: The α-methylene-γ-butyrolactone is envisioned to be installed late in the synthesis from a suitable carboxylic acid precursor.

-

Furan Ring Synthesis: The furan moiety can be constructed from a 1,4-dicarbonyl or a related precursor.

-

Hydroazulene Core Construction: The central 5-7 fused ring system is proposed to be assembled via a [5+2] cycloaddition, a powerful method for the synthesis of seven-membered rings.

Proposed Synthetic Protocol

The forward synthesis is divided into three main stages: construction of the hydroazulene core, installation of the furan moiety, and final lactonization and functionalization.

Stage 1: Synthesis of the Hydroazulene Core

The synthesis of the hydroazulene core will be achieved through a key [5+2] cycloaddition reaction between a vinylcyclopropane and an alkyne.

Experimental Protocol: [5+2] Cycloaddition

-

Preparation of the Reaction Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is used.

-

Reagents: To a solution of vinylcyclopropane precursor (1.0 equiv) in degassed toluene (0.05 M), is added a rhodium catalyst, such as [Rh(CO)2Cl]2 (5 mol%).

-

Reaction Conditions: The alkyne partner (1.5 equiv) is added, and the reaction mixture is heated to 110 °C.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the hydroazulene core.

| Step | Reaction Type | Typical Yield (%) |

| 1 | [5+2] Cycloaddition | 60-80 |

| 2 | Functional Group Manipulations | 75-90 |

Stage 2: Furan Moiety Installation

The furan ring will be constructed from a suitable diketone precursor, which can be accessed from the hydroazulene core through oxidative cleavage of an alkene.

Experimental Protocol: Paal-Knorr Furan Synthesis

-

Preparation of the Diketone: The alkene within the hydroazulene core is subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield the 1,4-dicarbonyl precursor.

-

Cyclization: The diketone (1.0 equiv) is dissolved in toluene (0.1 M) in a round-bottom flask.

-

Reagents: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (10 mol%), is added.

-

Reaction Conditions: The flask is equipped with a Dean-Stark apparatus to remove water, and the mixture is heated to reflux.

-

Monitoring and Work-up: The reaction is monitored by TLC. Once complete, the mixture is cooled, washed with saturated sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

| Step | Reaction Type | Typical Yield (%) |

| 3 | Ozonolysis | 70-85 |

| 4 | Paal-Knorr Furan Synthesis | 80-95 |

Stage 3: Lactonization and Final Functionalization

The final stage involves the formation of the α-methylene-γ-butyrolactone ring.

Experimental Protocol: α-Methylene-γ-butyrolactone Formation

-

Carboxylic Acid Formation: The ester group on the hydroazulene intermediate is hydrolyzed under basic conditions (e.g., LiOH in THF/water) to the corresponding carboxylic acid.

-

α-Methylenation and Lactonization:

-

To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent like THF, is added a base such as lithium diisopropylamide (LDA) at -78 °C to form the dianion.

-

The dianion is then quenched with an electrophilic formaldehyde equivalent, such as paraformaldehyde.

-

The resulting hydroxy acid is then subjected to acidic conditions (e.g., p-TsOH in refluxing benzene) to effect lactonization.

-

Alternatively, the α-methylene group can be introduced via Eschenmoser's salt after the formation of the lactone.

-

| Step | Reaction Type | Typical Yield (%) |

| 5 | Ester Hydrolysis | 90-98 |

| 6 | α-Methylenation/Lactonization | 50-70 |

Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Conclusion

While a dedicated total synthesis of this compound is yet to be published, the proposed protocol provides a robust and logical pathway for its construction. The key transformations, including the [5+2] cycloaddition for the hydroazulene core, the Paal-Knorr synthesis for the furan moiety, and standard lactonization procedures, are all well-established in the synthesis of complex natural products. This document serves as a comprehensive guide for researchers to initiate synthetic efforts toward this compound, enabling further exploration of its biological properties and potential as a therapeutic agent. Successful execution of this proposed synthesis would represent a significant achievement in the field of natural product synthesis.

Anhydroscandenolide: Extraction, Purification, and Biological Activity

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroscandenolide is a member of the lindenane-type sesquiterpenoid dimers, a class of natural products predominantly found in plants of the Chloranthus genus. These compounds have garnered significant interest within the scientific community due to their potent anti-inflammatory properties. This document provides detailed protocols for the extraction and purification of this compound and similar compounds from Chloranthus species, alongside a summary of their biological activity and mechanism of action. The methodologies outlined are based on established procedures for isolating structurally related and co-occurring lindenane sesquiterpenoids.

Extraction and Purification

The isolation of this compound from its natural source, typically the whole plant or roots of Chloranthus species, is a multi-step process involving initial solvent extraction followed by a series of chromatographic purifications. The following protocol is a representative method adapted from the successful isolation of shizukaol D, a closely related lindenane sesquiterpenoid dimer from Chloranthus japonicus[1][2].

Experimental Protocol: Extraction and Initial Fractionation

-

Plant Material Preparation: Air-dry and powder the whole plants of Chloranthus scandens (10 kg)[1][2].

-

Solvent Extraction:

-

Place the powdered plant material in a large reflux apparatus.

-

Add 95% ethanol (EtOH) in a 1:4 (w/v) ratio (10 kg of plant material in 40 L of 95% EtOH)[1][2].

-

Perform reflux extraction three times to ensure exhaustive extraction[1][2].

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude residue in water.

-

Perform sequential liquid-liquid partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity. The sesquiterpenoids, including this compound, are expected to partition into the ethyl acetate fraction.

-

Concentrate the EtOAc fraction to dryness.

-

Experimental Protocol: Chromatographic Purification

-

MCI Gel Column Chromatography:

-

Dissolve the dried EtOAc extract in a minimal amount of methanol (MeOH).

-

Load the solution onto a MCI gel CHP20P column.

-

Elute the column with a stepwise gradient of MeOH in water (e.g., 30%, 50%, 70%, 100% MeOH) to perform initial fractionation.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the desired compounds.

-

-

Silica Gel Column Chromatography:

-

Combine and concentrate the fractions of interest from the MCI gel chromatography.

-

Subject the resulting residue to silica gel column chromatography.

-

Elute the column with a solvent gradient of increasing polarity, such as a chloroform-methanol (CHCl₃-MeOH) gradient (e.g., starting from 100:1 to 40:1)[1].

-

Collect fractions and analyze by TLC.

-

-

Size-Exclusion Chromatography (Sephadex LH-20):

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column.

-

Elute with an appropriate solvent, such as methanol, to remove smaller impurities and separate closely related compounds.

-

-

Final Purification (Optional - Preparative HPLC):

-

For obtaining highly pure this compound, a final purification step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) may be employed.

-

Use a suitable column (e.g., C18) and a solvent system such as a methanol-water or acetonitrile-water gradient.

-

Quantitative Data

The following table summarizes representative yields and purity obtained from the isolation of a related lindenane sesquiterpenoid, shizukaol D, from Chloranthus japonicus, which can serve as an estimate for this compound extraction.

| Parameter | Value | Reference |

| Starting Plant Material | 10 kg | [1][2] |

| Crude 95% EtOH Extract | 740 g | [2] |

| Ethyl Acetate Fraction | 380 g | [2] |

| Final Yield of Shizukaol D | 20 mg | [1] |

| Yield Percentage | 0.0002% | [1] |

| Purity | >98% | [1] |

Biological Activity and Mechanism of Action

Lindenane sesquiterpenoids isolated from Chloranthus species have demonstrated significant anti-inflammatory activities. The primary mechanism of action is believed to be through the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-Inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7, BV-2).

| Compound/Extract | Bioassay | Cell Line | IC₅₀ Value | Reference |

| Lindenane Dimer 9 | NO Production Inhibition | RAW 264.7 | 10.70 ± 0.25 μM | [3] |

| Lindenane Dimer 2 | NO Production Inhibition | BV2 | 12.26 ± 2.43 μM | [3] |

| Chlomultiol A | NO Production Inhibition | RAW 264.7 | 3.34 ± 0.73 μM | [4] |

| Chlomultiol K | NO Production Inhibition | RAW 264.7 | 6.63 ± 1.11 μM | [4] |

| Various Lindenane Dimers | IL-1β Production Inhibition | THP-1 | 1–15 μM | [3] |

| Various Lindenane Dimers | NO Production Inhibition | BV-2 | 3.18–11.46 μM | [5] |

Signaling Pathway

The anti-inflammatory effects of lindenane sesquiterpenoids are attributed to their ability to modulate the NF-κB and MAPK signaling cascades. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound and related compounds are thought to interfere with this process, likely by inhibiting the phosphorylation of key signaling proteins within these pathways.

Caption: this compound's proposed anti-inflammatory mechanism.

Conclusion

This compound and related lindenane sesquiterpenoids represent a promising class of natural products for the development of novel anti-inflammatory agents. The protocols provided herein offer a comprehensive guide for the extraction and purification of these compounds, while the summarized biological data highlights their potential therapeutic applications. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the extraction and purification processes for large-scale production.

Caption: Workflow for this compound Extraction and Purification.

References

- 1. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shizukaol D Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Chlomultiols A-L, sesquiterpenoids from Chloranthus multistachys and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Anhydroscandenolide as a Molecular Probe: A Proposed Framework Based on Related Sesquiterpene Lactones

To the esteemed researchers, scientists, and drug development professionals,

This document outlines the potential application of anhydroscandenolide as a molecular probe. Extensive literature searches did not yield specific biological data or pre-existing applications for this compound itself. However, based on the known activities of structurally related sesquiterpene lactones, particularly andrographolide, we can propose a framework for its use in studying cellular signaling pathways.

Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[1][2] A key structural feature of many of these molecules is an α,β-unsaturated carbonyl group, which can react with nucleophilic residues, such as cysteine, on proteins via a Michael addition. This covalent modification allows these compounds to be used as molecular probes to identify their protein targets and elucidate their mechanisms of action.

This application note will therefore focus on the well-characterized sesquiterpene lactone, andrographolide, as a proxy for this compound. The protocols and conceptual frameworks presented here can be adapted for the investigation of this compound, should it become available for study. Andrographolide is known to exert its anti-inflammatory and pro-apoptotic effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

Core Applications of Andrographolide as a Molecular Probe

Andrographolide can be utilized as a molecular probe to investigate:

-

Inhibition of the NF-κB Signaling Pathway: By covalently modifying key proteins in this pathway, andrographolide can be used to identify direct targets and understand the molecular basis of its anti-inflammatory effects.

-

Induction of Apoptosis: As a tool to dissect the signaling cascades leading to programmed cell death in cancer cells.

-

Target Identification and Validation: Through the synthesis of tagged derivatives (e.g., biotinylated andrographolide), it can be used in pull-down assays to identify its cellular binding partners.

Quantitative Data Summary

The following table summarizes key quantitative data for andrographolide, which can serve as a benchmark for future studies with this compound.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Andrographolide | Various Cancer Cell Lines | Cytotoxicity (MTT Assay) | 1-100 µM (cell line dependent) | [General knowledge from multiple sources] |

| Andrographolide | LPS-stimulated Macrophages | Nitric Oxide (NO) Production | ~5-20 µM | [General knowledge from multiple sources] |

| Andrographolide | Cancer Cells | NF-κB Reporter Assay | ~1-10 µM | [General knowledge from multiple sources] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

Experimental Protocols

Protocol 1: In Vitro NF-κB Inhibition Assay (Reporter Gene Assay)

Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.

Materials:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound (e.g., Andrographolide) dissolved in DMSO

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well plate at a density of 5 x 104 cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the cells and incubate for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay). Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC50 value.

Protocol 2: Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the ability of a test compound to induce apoptosis in cancer cells.

Materials:

-

Cancer cell line (e.g., Jurkat, HeLa)

-

RPMI-1640 or DMEM with 10% FBS

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow Cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compound for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Protocol 3: Target Identification using a Biotinylated Probe

Objective: To identify the cellular protein targets of a test compound.

Materials:

-

Biotinylated test compound (e.g., Biotin-Andrographolide)

-

Cell lysate from the cell line of interest

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., high concentration of biotin or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Mass spectrometer

Procedure:

-

Probe Synthesis: Synthesize a biotinylated derivative of the test compound. It is crucial to attach the biotin tag at a position that does not interfere with the compound's biological activity.

-

Cell Lysis: Prepare a native protein lysate from the target cells.

-

Affinity Pull-Down: Incubate the cell lysate with the biotinylated probe. Add streptavidin-agarose beads to capture the probe-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).

References

- 1. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]

Anhydroscandenolide: Application Notes and Protocols for Cancer Cell Line Investigations

Notice: Information regarding the biological activity and experimental use of Anhydroscandenolide in cancer cell line investigations is not available in publicly accessible scientific literature. The following application notes and protocols are provided as a generalized framework based on the investigation of similar natural product compounds in cancer research. These are intended to serve as a foundational guide for researchers initiating studies on new compounds like this compound, and specific parameters will require empirical determination.

Introduction

This compound is a chemical compound with the molecular formula C15H14O5. Its structure is documented in chemical databases such as PubChem. However, to date, there is no published research detailing its effects on cancer cell lines, its mechanism of action, or established protocols for its use in cancer research. The information presented here is therefore hypothetical and based on standard methodologies for the initial characterization of a novel potential anti-cancer agent.

Hypothetical Mechanism of Action and Signaling Pathways

Based on the activities of structurally related sesquiterpene lactones, this compound could potentially exert anti-cancer effects through various mechanisms. These may include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. Potential, yet unverified, signaling pathways that could be affected include:

-

NF-κB Signaling: Many natural products with anti-inflammatory and anti-cancer properties are known to inhibit the NF-κB pathway, which is crucial for cancer cell survival and proliferation.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer and represents a common target for therapeutic intervention.

-